molecular formula C15H11F3O2 B14768752 4-(3-(Trifluoromethyl)benzyl)benzoic acid

4-(3-(Trifluoromethyl)benzyl)benzoic acid

Cat. No.: B14768752
M. Wt: 280.24 g/mol
InChI Key: QEQLSJGNMUWNBW-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)benzyl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)benzyl)benzoic acid typically involves the reaction of 3-(Trifluoromethyl)benzyl chloride with benzoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of advanced equipment and optimized reaction conditions can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)benzyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(3-(Trifluoromethyl)benzyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties to the final products.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)benzyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The benzoic acid moiety can participate in hydrogen bonding and other interactions, facilitating the compound’s binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethyl)cinnamic acid

Uniqueness

4-(3-(Trifluoromethyl)benzyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and reactivity, which are not observed in similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]benzoic acid

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(19)20/h1-7,9H,8H2,(H,19,20)

InChI Key

QEQLSJGNMUWNBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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